molecular formula C11H14N4O B034027 3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 107618-03-1

3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B034027
CAS No.: 107618-03-1
M. Wt: 218.26 g/mol
InChI Key: LBSZQPOIIRAKEL-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperidine ring with an imidazo[4,5-b]pyridine core, making it a versatile scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one apart is its unique imidazo[4,5-b]pyridine core, which provides a distinct set of chemical properties and biological activities. This makes it a valuable scaffold for drug development and other scientific endeavors .

Properties

IUPAC Name

3-piperidin-4-yl-1H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c16-11-14-9-2-1-5-13-10(9)15(11)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSZQPOIIRAKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=C(C=CC=N3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549573
Record name 3-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107618-03-1
Record name 3-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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